GSK2556286 was synthesized by GlaxoSmithKline and classified as an antitubercular agent. Its mechanism of action involves the modulation of cAMP levels within the bacterial cells, which is critical for the pathogen's growth and survival. The compound is part of ongoing research aimed at developing shorter and more effective treatment regimens for tuberculosis, particularly in cases resistant to standard therapies .
The synthesis of GSK2556286 involves a nucleophilic substitution reaction. The process can be summarized as follows:
GSK2556286 has a complex molecular structure characterized by:
The structural analysis indicates that GSK2556286 has functional groups conducive to its biological activity, particularly its interaction with the Rv1625c target.
GSK2556286 participates in several key chemical reactions relevant to its biological function:
The mechanism of action for GSK2556286 is primarily centered on its interaction with the Rv1625c protein:
GSK2556286 exhibits several notable physical and chemical properties:
GSK2556286 is primarily being investigated for its applications in treating tuberculosis, particularly drug-resistant strains. Key areas include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4